This related compound has been mentioned in the context of chemical synthesis and material science , and it could potentially be used in various fields such as organic chemistry for the synthesis of more complex molecules or in materials science for the development of new materials with specific properties.
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a sulfanyl group, and a nitrile functional group. The molecular formula of this compound is C13H8Cl2N S, and it features a benzonitrile core with substituents that enhance its chemical properties. Its systematic name reflects the presence of a chlorine atom at the second position and a sulfanyl group attached to a para-chlorophenyl moiety at the sixth position of the benzene ring.
These reactions are essential for modifying the compound to achieve desired derivatives for various applications.
Research indicates that 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile exhibits notable biological activities. It has shown antibacterial properties, making it a candidate for further development in medicinal chemistry. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent .
The synthesis of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile can be achieved through several methods:
Each method may vary in yield and purity, necessitating optimization based on laboratory conditions .
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile has potential applications in:
Interaction studies of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile with biological systems have revealed insights into its mechanism of action. These studies typically involve:
Such studies are crucial for determining the viability of this compound in medical and industrial applications.
Several compounds share structural similarities with 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzonitrile | Contains only one chloro group | Simpler structure; lacks sulfanyl functionality |
| 2-Chloro-5-(4-chlorophenyl)thiazole | Contains thiazole instead of benzonitrile | Exhibits different biological activity profiles |
| 3-Chloroaniline | Amino group instead of nitrile | Used primarily in dye manufacturing |
| 4-Chloro-3-nitrobenzoic acid | Contains nitro instead of sulfanyl | More acidic nature; different reactivity |
These compounds highlight the uniqueness of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile due to its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to its analogs.